molecular formula C6H5BrFNS B13458687 2-Amino-4-bromo-3-fluorobenzene-1-thiol

2-Amino-4-bromo-3-fluorobenzene-1-thiol

Cat. No.: B13458687
M. Wt: 222.08 g/mol
InChI Key: GIZBPNRFGKZDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-3-fluorobenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, bromo, fluorine, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-fluorobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of an amino group.

    Thiol Addition: Introduction of a thiol group.

These steps often involve electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluorobenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiol group to a sulfonic acid group.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in sulfonic acid derivatives, while substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

2-Amino-4-bromo-3-fluorobenzene-1-thiol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-fluorobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H5BrFNS

Molecular Weight

222.08 g/mol

IUPAC Name

2-amino-4-bromo-3-fluorobenzenethiol

InChI

InChI=1S/C6H5BrFNS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2

InChI Key

GIZBPNRFGKZDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.